

# Application Notes and Protocols for Luvesilocin Administration in Clinical Trials

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## Compound of Interest

Compound Name: **Luvesilocin**  
Cat. No.: **B15615833**

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These application notes provide a comprehensive overview of the administration routes for **Luvesilocin** (RE104) investigated in clinical trials. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

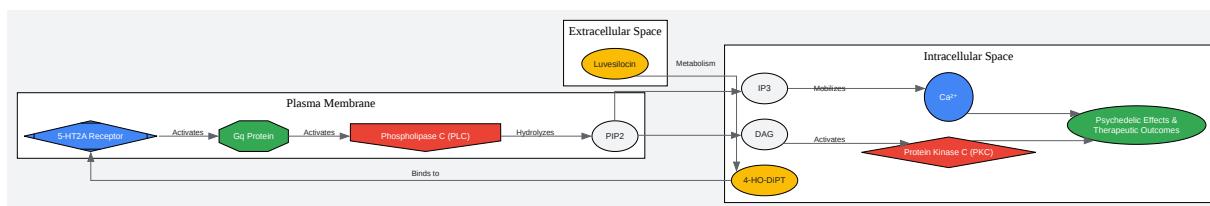
## Introduction

**Luvesilocin** is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a psychedelic compound.<sup>[1][2]</sup> It is being developed as a potential fast-acting therapeutic for various mental health conditions, including postpartum depression.<sup>[3][4]</sup> **Luvesilocin**'s therapeutic effects are primarily mediated through its active metabolite, 4-HO-DiPT, which acts as a serotonin 5-HT2A receptor agonist.<sup>[1]</sup> Clinical trials have predominantly focused on the subcutaneous route of administration to ensure rapid and consistent bioavailability.<sup>[2]</sup> While the active metabolite, 4-HO-DiPT, has a history of oral use, specific clinical trial data on the oral administration of the prodrug **Luvesilocin** is not publicly available.<sup>[5][6]</sup>

## Mechanism of Action and Signaling Pathway

**Luvesilocin** is rapidly converted to its active metabolite, 4-HO-DiPT, in the body.<sup>[2]</sup> 4-HO-DiPT exerts its psychedelic and potential therapeutic effects by acting as an agonist at the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The binding of 4-HO-DiPT to the 5-HT2A receptor initiates an intracellular signaling cascade, primarily through the Gq alpha

subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ) stores, while DAG activates protein kinase C (PKC). These downstream events are believed to underlie the profound alterations in perception, mood, and cognition associated with psychedelic compounds.



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**Figure 1:** 5-HT2A Receptor Signaling Pathway for **Luvesilocin**'s Active Metabolite.

## Administration Routes in Clinical Trials

To date, clinical trials have primarily utilized the subcutaneous route for **Luvesilocin** administration. Information regarding a dedicated oral **Luvesilocin** clinical trial is not available. However, based on the known oral activity of its active metabolite, 4-HO-DiPT, a hypothetical protocol for oral administration is also presented for comparative purposes.

## Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of **Luvesilocin**'s active metabolite, 4-HO-DiPT, following subcutaneous administration of **Luvesilocin** and oral administration of 4-HO-DiPT.

Parameter	Subcutaneous Luvesilocin (RE104)	Oral 4-HO-DiPT (Iprocin)
Dose Range	5 mg - 40 mg <a href="#">[1]</a>	15 mg - 20 mg (anecdotal) <a href="#">[5]</a>
Time to Peak Plasma Concentration (Tmax)	~1.25 hours <a href="#">[2]</a>	15 - 30 minutes (onset of effects) <a href="#">[7]</a>
Elimination Half-life (t <sup>1/2</sup> )	~3 hours <a href="#">[2]</a>	2 - 3 hours (duration of effects) <a href="#">[5]</a>
Duration of Psychoactive Effects	3 - 4 hours <a href="#">[4]</a>	2 - 3 hours <a href="#">[5]</a>

Note: Data for oral 4-HO-DiPT is based on historical reports and not from controlled clinical trials of **Luvesilocin**.

## Experimental Protocols

This protocol is based on the methodology employed in the Phase 1 and 2 clinical trials of **Luvesilocin** (RE104).[\[1\]](#)[\[4\]](#)[\[8\]](#)

Objective: To administer a precise dose of **Luvesilocin** for rapid systemic absorption and evaluation of its safety, tolerability, pharmacokinetics, and efficacy.

### Materials:

- **Luvesilocin** (RE104) for injection, sterile solution
- Prefilled syringes
- Sterile needles (e.g., 25-27 gauge)
- Alcohol swabs
- Sterile gauze
- Sharps disposal container

- Personal protective equipment (gloves)

Procedure:

- Participant Preparation:

- Ensure the participant has provided informed consent.
  - Record baseline vital signs and conduct any pre-dose assessments as per the study protocol.
  - The participant should be in a comfortable and monitored setting.

- Dose Preparation:

- **Luvesilocin** is provided in prefilled syringes for specific dose cohorts (e.g., 5 mg, 11 mg, 22 mg, 30 mg, 33 mg, 38 mg, 40 mg, 44 mg).[\[1\]](#)

- Verify the dose and expiration date on the syringe.

- Site Selection and Preparation:

- Select an appropriate subcutaneous injection site, such as the abdomen (avoiding the navel), upper thigh, or upper arm.

- Cleanse the selected site with an alcohol swab and allow it to air dry completely.

- Injection:

- Pinch a fold of skin at the injection site.

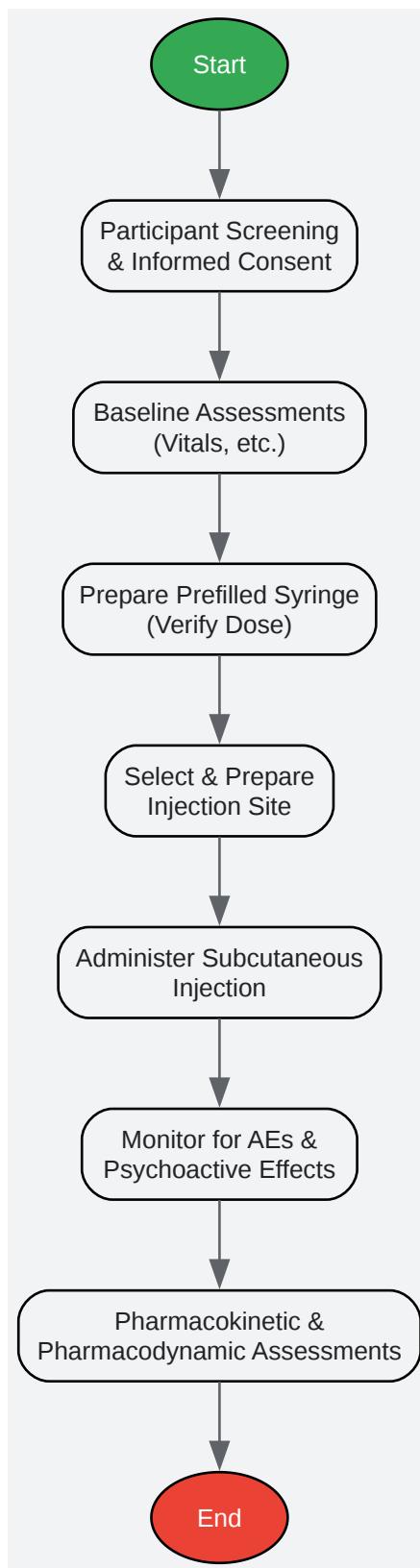
- Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

- Slowly depress the plunger to inject the medication.

- Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not massage the injection site.

- Post-Administration Monitoring:

- Dispose of the needle and syringe in a sharps container.
- Monitor the participant for acute adverse events and psychoactive effects.
- Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points as per the study protocol.



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**Figure 2:** Experimental Workflow for Subcutaneous **Luvesilocin** Administration.

This hypothetical protocol is based on the known oral activity of **Luvesilocin**'s active metabolite, 4-HO-DiPT, and general procedures for oral drug administration in clinical trials. This protocol has not been specifically reported for **Luvesilocin**.

Objective: To administer an oral formulation of **Luvesilocin** to assess its safety, tolerability, and pharmacokinetic profile, for comparison with the subcutaneous route.

Materials:

- **Luvesilocin** oral formulation (e.g., capsules, tablets, or a solution).
- Water.
- Dosing cups.

Procedure:

- Participant Preparation:
  - Ensure the participant has provided informed consent.
  - Instruct the participant to fast for a specified period (e.g., overnight) before dosing, if required by the protocol.
  - Record baseline vital signs and conduct any pre-dose assessments.
- Dose Preparation:
  - The oral formulation of **Luvesilocin** would be prepared and packaged according to GMP standards for a specific dose.
  - Verify the dose and expiration date.
- Administration:
  - The participant should be in a comfortable, upright position.
  - Administer the oral formulation with a standardized volume of water.

- Confirm that the participant has swallowed the entire dose.
- Post-Administration Monitoring:
  - Monitor the participant for the onset of psychoactive effects and any adverse events.
  - Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points.
  - Control for food and drink intake post-dose as per the study protocol.

## Safety and Tolerability

In Phase 1 and 2 clinical trials, subcutaneous **Luvesilocin** was generally well-tolerated.[1][9] The most commonly reported adverse events were mild to moderate and included nausea, headache, and asymptomatic sinus tachycardia.[1][10] No serious adverse events were reported in the Phase 1 study.[1]

## Conclusion

The subcutaneous administration of **Luvesilocin** has been the primary route investigated in clinical trials, demonstrating a favorable pharmacokinetic profile with a rapid onset and a short duration of action. This makes it a promising candidate for in-clinic psychedelic-assisted therapy. While the oral administration of its active metabolite has been reported, further clinical research is needed to establish the safety, tolerability, and pharmacokinetic profile of an oral **Luvesilocin** formulation. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this novel psychedelic compound.

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## References

- 1. [2minutemedicine.com](http://2minutemedicine.com) [2minutemedicine.com]

- 2. hsc.unm.edu [hsc.unm.edu]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. Reunion Neuroscience Inc. Begins Phase 2 Trial of RE104 for Postpartum Depression [synapse.patsnap.com]
- 5. 4-HO-DiPT - Wikipedia [en.wikipedia.org]
- 6. 4-HO-DiPT [medbox.iiab.me]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. Reunion Neuroscience | Reunion Neuroscience Announces Last Patient Dosed in RECONNECT Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression (PPD) [reunionneuro.com]
- 9. Reunion Neuroscience Announces Positive Topline Results From Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression [drug-dev.com]
- 10. Adverse events in clinical treatments with serotonergic psychedelics and MDMA: A mixed-methods systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
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